molecular formula C18H12Br2 B12822982 1,6-Bis(bromomethyl)pyrene

1,6-Bis(bromomethyl)pyrene

Cat. No.: B12822982
M. Wt: 388.1 g/mol
InChI Key: ZEMIXGLOQXXJQT-UHFFFAOYSA-N
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Description

1,6-Bis(bromomethyl)pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its photophysical and electronic properties This compound is characterized by the presence of two bromomethyl groups attached to the 1 and 6 positions of the pyrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Bis(bromomethyl)pyrene can be synthesized through the bromination of pyrene. One common method involves dissolving pyrene in an organic solvent such as carbon tetrachloride and adding a bromine solution. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 1 and 6 positions . Another method involves the use of dibromohydantoin as a brominating agent, followed by recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis(bromomethyl)pyrene undergoes various types of chemical reactions, including:

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1,6-bis(azidomethyl)pyrene, while oxidation with potassium permanganate produces pyrene-1,6-dicarboxylic acid .

Mechanism of Action

The mechanism by which 1,6-Bis(bromomethyl)pyrene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromomethyl groups serve as reactive sites for substitution and addition reactions, allowing the compound to interact with a wide range of molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C18H12Br2

Molecular Weight

388.1 g/mol

IUPAC Name

1,6-bis(bromomethyl)pyrene

InChI

InChI=1S/C18H12Br2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-8H,9-10H2

InChI Key

ZEMIXGLOQXXJQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)CBr)CBr

Origin of Product

United States

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